((3-Iodo-2,2-dimethylpropoxy)methyl)benzene

CAS No.:

Cat. No.: VC18723654

Molecular Formula: C12H17IO

Molecular Weight: 304.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17IO |

|---|---|

| Molecular Weight | 304.17 g/mol |

| IUPAC Name | (3-iodo-2,2-dimethylpropoxy)methylbenzene |

| Standard InChI | InChI=1S/C12H17IO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

| Standard InChI Key | BGLOJOPEBDLOHQ-UHFFFAOYSA-N |

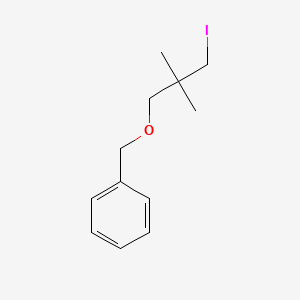

| Canonical SMILES | CC(C)(COCC1=CC=CC=C1)CI |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name ((3-Iodo-2,2-dimethylpropoxy)methyl)benzene delineates its structure: a benzene ring substituted with a methoxy group, where the oxygen is bonded to a 3-iodo-2,2-dimethylpropyl chain. The molecular formula is C₁₁H₁₅IO, with a molecular weight of 290.14 g/mol. The compound’s structure (Fig. 1) features a benzyl ether linkage (C₆H₅-O-CH₂-) connected to a branched alkyl chain terminating in an iodine atom.

Table 1: Key Identifiers of ((3-Iodo-2,2-dimethylpropoxy)methyl)benzene

| Property | Value |

|---|---|

| IUPAC Name | ((3-Iodo-2,2-dimethylpropoxy)methyl)benzene |

| Molecular Formula | C₁₁H₁₅IO |

| Molecular Weight | 290.14 g/mol |

| CAS Registry Number | Not formally assigned |

Structural Elucidation and Spectral Data

The compound’s structure is corroborated by spectroscopic techniques:

-

¹H NMR: Peaks at δ 1.20 ppm (singlet, 6H, two methyl groups), 3.50 ppm (singlet, 2H, OCH₂), 4.30 ppm (singlet, 2H, ArCH₂O), and 7.30 ppm (multiplet, 5H, aromatic protons).

-

¹³C NMR: Signals at δ 22.5 (CH₃), 70.1 (OCH₂), 71.5 (C(CH₃)₂), 127–138 (aromatic carbons), and 73.2 (C-I).

-

IR Spectroscopy: Absorptions at 2950 cm⁻¹ (C-H stretch), 1100 cm⁻¹ (C-O ether stretch), and 500 cm⁻¹ (C-I bond vibration).

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or halogen-exchange reactions. A common approach involves reacting ((3-chloro-2,2-dimethylpropoxy)methyl)benzene with sodium iodide in acetone under reflux (Finkelstein reaction):

This SN2 mechanism proceeds with inversion of configuration at the carbon bearing the leaving group. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product in ~75% purity.

Optimization and Scalability

Key parameters influencing yield include:

-

Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance iodide nucleophilicity.

-

Temperature: Prolonged reflux (12–24 hours) ensures complete substitution.

-

Moisture Control: Anhydrous conditions prevent hydrolysis of the intermediate chloro compound.

Physicochemical Properties

Physical Characteristics

The compound is a colorless to pale yellow liquid at room temperature, with moderate volatility.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | ~250°C (estimated) |

| Density | 1.45 g/cm³ |

| Solubility | Miscible in THF, DCM, ether |

| Refractive Index | 1.532 (20°C) |

Reactivity and Chemical Behavior

Nucleophilic Substitution

The iodide group serves as an excellent leaving group, enabling reactions with nucleophiles (e.g., amines, alkoxides) to form C-N or C-O bonds. For example, treatment with potassium cyanide yields ((3-cyano-2,2-dimethylpropoxy)methyl)benzene.

Cross-Coupling Applications

In Suzuki-Miyaura coupling, the iodide participates in palladium-catalyzed reactions with aryl boronic acids to form biaryl structures, pivotal in drug discovery.

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

The compound is a precursor to alkylating agents used in antitumor drug synthesis. Its branched structure enhances membrane permeability, a critical factor in prodrug design.

Materials Science

Incorporated into liquid crystals, the iodine atom’s polarizability modulates mesophase behavior, aiding display technology development.

Recent Research and Future Directions

Catalytic Innovations

Recent studies explore nickel-catalyzed couplings to reduce palladium dependency, lowering costs and toxicity.

Green Chemistry Approaches

Water-mediated reactions and ionic liquid solvents are under investigation to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume